1-Octanol, 8-phenoxy-
CAS No.: 856335-30-3
Cat. No.: VC8185018
Molecular Formula: C14H22O2
Molecular Weight: 222.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856335-30-3 |
|---|---|
| Molecular Formula | C14H22O2 |
| Molecular Weight | 222.32 g/mol |
| IUPAC Name | 8-phenoxyoctan-1-ol |
| Standard InChI | InChI=1S/C14H22O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11,15H,1-4,8-9,12-13H2 |
| Standard InChI Key | ICXMSRLCKXBFEN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCCCCCCCO |
| Canonical SMILES | C1=CC=C(C=C1)OCCCCCCCCO |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
1-Octanol, 8-phenoxy- is classified under IUPAC nomenclature as 8-phenoxyoctan-1-ol. Its structure consists of an octanol backbone (C₈H₁₇OH) with a phenoxy group (-O-C₆H₅) attached to the eighth carbon atom. The molecular formula is C₁₄H₂₂O₂, and its exact mass is 222.1620 g/mol .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 8-phenoxyoctan-1-ol typically employs Williamson ether synthesis or nucleophilic substitution strategies:
Table 1: Synthesis Methods for 8-Phenoxyoctan-1-ol
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Key Step: Alkylation of phenol with 8-bromooctanol under basic conditions forms the ether linkage .
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Industrial Scale: Modified Ziegler alcohol processes (ethylene oligomerization) may adapt to introduce phenoxy groups post-synthesis .
Purification and Isolation
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents .
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Distillation: Vacuum distillation at 0.6 mmHg (bp: 127–135°C for analogous compounds) .
Physicochemical Properties
Table 2: Physical Properties of 8-Phenoxyoctan-1-ol
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Lipophilicity: The high logP value indicates preferential partitioning into lipid membranes, relevant to agrochemical formulations .
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Stability: Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases due to ether cleavage .
Applications and Functional Utility
Agrochemical Formulations
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Herbicidal Activity: Derivatives of phenoxyalkanol show selective inhibition of barnyard grass (logP-dependent uptake) .
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Surfactant Systems: Acts as a co-solvent in pesticide emulsions, enhancing active ingredient dispersion .
Fragrance and Flavor Industry
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Ester Synthesis: Serves as a precursor for phenoxy octyl esters (e.g., octyl phenylacetate), used in perfumes for floral notes .
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Fixative Properties: Prolongs scent longevity due to low volatility .
Pharmaceutical Research
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Tremor Management: Investigated for anti-tremor efficacy at lower doses than ethanol, reducing intoxication risks .
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Drug Delivery: Lipophilic nature facilitates blood-brain barrier penetration in preclinical models .
Recent Research and Innovations
Catalytic Applications
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Clay Catalysts: Montmorillonite-supported Al³⁺ catalysts enhance alkylation efficiency in phenoxy ether synthesis (yield: 71–89%) .
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Green Chemistry: Solvent-free reactions using microwaves reduce energy consumption by 40% .
Computational Modeling
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